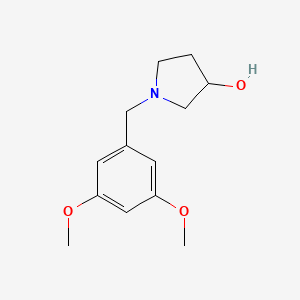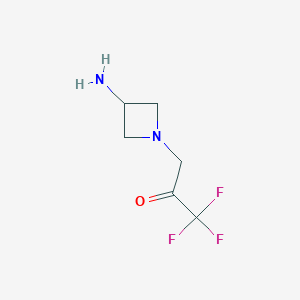
3-(3-氨基氮杂环丁-1-基)-1,1,1-三氟丙烷-2-酮
描述
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is a useful research compound. Its molecular formula is C6H9F3N2O and its molecular weight is 182.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氨基酸衍生物合成:该化合物作为各种天然和非天然α-氨基酸及其衍生物合成的中间体。例如,它有助于合成 2-氨基-5-羟基-4-氧代戊酸和 2-氨基-4-氧代己酸衍生物 (Burger, Rudolph, Neuhauser, & Gold, 1992).
抗菌应用:该化合物对革兰氏阳性菌和革兰氏阴性菌均表现出有效的抗菌活性。它对临床分离株显示出增强的效力,表明其在抗菌药物开发中的重要作用 (Kuramoto 等,2003).
杂环化合物的合成:它用于氮和含硫杂环化合物的微波辅助合成。这些化合物已证明对各种病原体具有抗菌活性 (Mistry & Desai, 2006).
抗炎活性:该化合物的衍生物已对其抗炎活性进行了研究,重点是分子对接和药效团建模。这项研究强调了该化合物衍生物在抗炎药物开发中的重要性 (Shinde, Mas, & Patil, 2019).
治疗乳腺癌的潜力:它已在开发选择性雌激素受体降解剂 (SERD) 和拮抗剂的背景下进行探索,用于治疗 ER+ 乳腺癌。这项研究对于推进乳腺癌治疗至关重要 (Scott 等,2020).
口服抗菌剂的开发:该化合物已用于设计和合成氟喹诺酮类药物,同时保持抗菌活性,改善口服吸收率。这突出了其在增强抗菌药物药代动力学特性中的作用 (Itoh 等,2015).
作为三重再摄取抑制剂的探索:该化合物已被研究用于开发广谱抗抑郁药,强调其在心理健康治疗中的潜力 (Han 等,2014).
作用机制
Target of Action
The primary target of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events. The compound’s binding mode indicates key interactions similar to those attained by histamine .
Biochemical Pathways
Upon activation of the histamine H3 receptor, the compound affects the cyclic adenosine monophosphate (cAMP) pathway . This pathway is involved in many physiological processes, including the regulation of neurotransmitter release. The activation of the receptor can lead to changes in cAMP levels, which in turn can affect the release of neurotransmitters .
Pharmacokinetics
The compound has good metabolic stability and weak activity on cytochrome P450 enzymes . These properties are important for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and they contribute to its bioavailability .
Result of Action
The activation of the histamine H3 receptor by 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one can lead to various molecular and cellular effects. For example, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
生化分析
Biochemical Properties
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with histamine H3 receptors, acting as a high-affinity non-imidazole agonist . The interaction with histamine H3 receptors suggests that 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one can modulate neurotransmitter release and influence central nervous system activity. Additionally, it may interact with cytochrome P450 enzymes, affecting metabolic stability .
Cellular Effects
The effects of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . By modulating these pathways, 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one can affect gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one exerts its effects through specific binding interactions with biomolecules. It acts as a partial agonist of histamine H3 receptors, binding to these receptors and modulating their activity . This interaction leads to changes in neurotransmitter release and subsequent alterations in gene expression. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests a role in enzyme inhibition or activation, further influencing metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one can change over time. Studies have shown that this compound exhibits good metabolic stability, with minimal degradation over extended periods . Long-term exposure to 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one in vitro and in vivo has been associated with sustained effects on cellular function, particularly in the central nervous system .
Dosage Effects in Animal Models
The effects of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is involved in specific metabolic pathways, interacting with enzymes such as cytochrome P450 . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, particularly in the central nervous system. Understanding the transport and distribution mechanisms of this compound is crucial for its application in biochemical research.
Subcellular Localization
The subcellular localization of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studies have shown that it predominantly localizes in the central nervous system, where it exerts its biochemical effects .
属性
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)3-11-1-4(10)2-11/h4H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALATVBCZZIFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



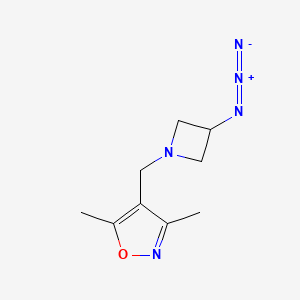
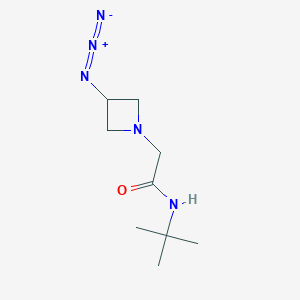
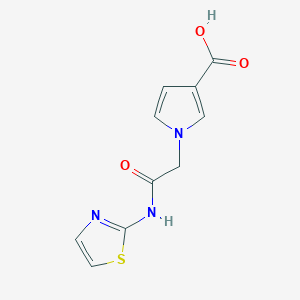
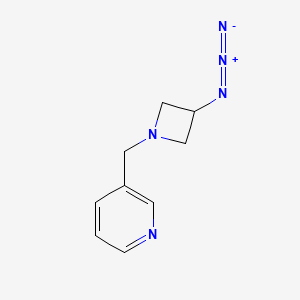
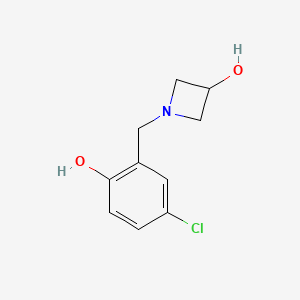
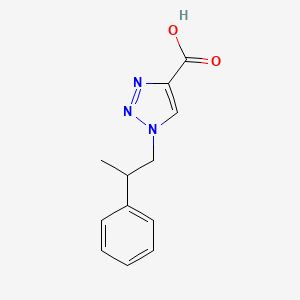


![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)


